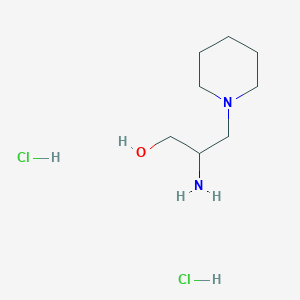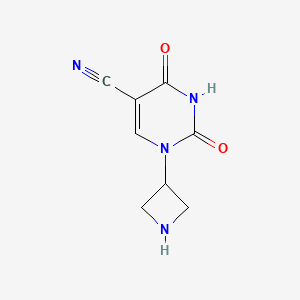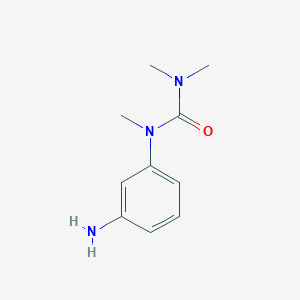
2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride
Vue d'ensemble
Description
2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a synthetic compound with a molecular weight of 231.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved documents. The compound has a molecular weight of 231.16 .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is a chemical compound used in the synthesis of various derivatives with potential pharmacological properties. For example, derivatives of 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, including cloperastine, benproperine, and raloxifene, have been explored for their pharmacological effects (Vardanyan, 2018). Similarly, derivatives synthesized from cinchonine showed potential spermicidal activity, indicating the versatile use of this chemical in various medical formulations (Pandey et al., 2012).
Biochemical Research
The compound and its derivatives are also used in biochemical research, particularly in the study of enzyme inhibition. Certain derivatives have shown inhibitory effects on adenosine deaminase, a key enzyme in purine metabolism in living organisms. The inhibitory abilities were found to be structure-dependent, highlighting the significance of this compound in studying enzyme-related processes and potential therapeutic applications (Isakhanyan et al., 2011).
Pharmacological Characterization
This compound and its derivatives have been subjected to pharmacological characterization, revealing their affinity for various receptors. For example, a derivative was characterized as a κ-opioid receptor antagonist, showing high affinity for human, rat, and mouse receptors, and demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, certain derivatives showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. The structure-activity evaluation revealed that substitutions on the benzhydryl ring and sulfonamide ring influence the antibacterial activity, indicating the potential of this compound in developing new antimicrobial agents (Vinaya et al., 2009).
Plant Growth Regulation
The compound's derivatives have also been studied for their potential in agriculture, specifically as plant growth stimulators. The derivatives were tested for growth-stimulating activity on spring wheat grains, demonstrating their potential as domestic growth regulators (Kishibayev et al., 2019).
Mécanisme D'action
The mechanism of action for 2-Amino-3-(piperidin-1-yl)propan-1-ol dihydrochloride is not specified in the retrieved documents. Piperidones, which are structurally similar, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .
Propriétés
IUPAC Name |
2-amino-3-piperidin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-8(7-11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTBFJPYMVSZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)



![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)

![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)



